4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reactions: The brominated pyrazole undergoes further substitution reactions to introduce the desired functional groups, including the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole alcohols .
Scientific Research Applications
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative used in various chemical reactions.
4-Bromo-1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
4-Bromo-1,2-dimethyl-1H-imidazole: A related imidazole compound with potential pharmaceutical applications.
Uniqueness
4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5O/c1-5-19-8-11(14)12(16-19)13(20)17(3)7-10-6-15-18(4)9(10)2/h6,8H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFGFWKZURGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N(C)CC2=C(N(N=C2)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.